molecular formula C20H16F3NO2S B11498325 4-(thiophen-3-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(thiophen-3-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11498325
M. Wt: 391.4 g/mol
InChI Key: XPMWCWZZJFBEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(THIOPHEN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a thiophene ring, a trifluoromethyl phenyl group, and an octahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(THIOPHEN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is to start with the thiophene and trifluoromethyl phenyl precursors, which are then subjected to a series of reactions including cyclization, reduction, and functional group modifications. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and efficiency, and implementing purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(THIOPHEN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may yield alcohols .

Scientific Research Applications

4-(THIOPHEN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(THIOPHEN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(THIOPHEN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its combination of a thiophene ring, a trifluoromethyl phenyl group, and an octahydroquinoline core. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C20H16F3NO2S

Molecular Weight

391.4 g/mol

IUPAC Name

4-thiophen-3-yl-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C20H16F3NO2S/c21-20(22,23)13-4-6-14(7-5-13)24-16-2-1-3-17(25)19(16)15(10-18(24)26)12-8-9-27-11-12/h4-9,11,15H,1-3,10H2

InChI Key

XPMWCWZZJFBEMV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=CC=C(C=C3)C(F)(F)F)C4=CSC=C4)C(=O)C1

Origin of Product

United States

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